molecular formula C14H20N2O2 B179181 Benzyl 3-aminoazepane-1-carboxylate CAS No. 1270498-27-5

Benzyl 3-aminoazepane-1-carboxylate

Cat. No. B179181
M. Wt: 248.32 g/mol
InChI Key: BBWRUGPUIXQPOR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Benzyl 3-aminoazepane-1-carboxylate is C14H20N2O2. It’s a complex molecule with a benzyl group attached to the nitrogen atom of the azepane ring.

Scientific Research Applications

Microwave-assisted Synthesis and Pharmacological Activities

Recent advancements have leveraged microwave-assisted synthesis techniques for the efficient production of benzoxazoles derivatives, including benzyl 3-aminoazepane-1-carboxylate related compounds. These methodologies offer a significant reduction in reaction times and have been utilized to enhance the diversity of pharmacologically active compounds. Studies have demonstrated that the benzoxazole system, including its derivatives, exhibits a broad range of pharmacological properties, making them of high interest for further medicinal chemistry research. The ability to quickly and efficiently synthesize these compounds using microwave irradiation has been a pivotal development in drug discovery and material science (Özil & Menteşe, 2020).

Chemistry and Biological Activity

The structural activity relationships of 3-benzazepines, closely related to benzyl 3-aminoazepane-1-carboxylate, have been explored to identify their potential in treating various diseases, including cancer and bacterial infections. Specific derivatives have shown cytotoxicity to human leukemia cells and inhibition of multidrug resistance proteins, suggesting potential applications in cancer therapy. These findings underscore the importance of chemical modifications and structural variations in enhancing the biological activities of these compounds (Kawase, Saito, & Motohashi, 2000).

Supramolecular Chemistry Applications

The synthesis and applications of benzene-1,3,5-tricarboxamide derivatives highlight the versatility of benzyl 3-aminoazepane-1-carboxylate in supramolecular chemistry. These compounds have been evaluated in nanotechnology, polymer processing, and biomedical applications, demonstrating the wide-ranging potential of benzyl 3-aminoazepane-1-carboxylate derivatives. The self-assembly properties and multivalent nature of these derivatives make them suitable for creating complex structures with specific functionalities, opening new avenues for research and development in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Environmental Impact and Removal Technologies

The environmental occurrence, fate, and transformation of benzodiazepines, including compounds structurally similar to benzyl 3-aminoazepane-1-carboxylate, have been studied to assess their impact on aquatic ecosystems. Research indicates that these compounds are persistent in the environment and may pose risks to aquatic life. Studies focusing on the removal of benzodiazepines from water through advanced treatment processes underscore the importance of addressing the environmental aspects of these compounds, ensuring their safe use and disposal (Kosjek et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, Benzyl 3-pyrroline-1-carboxylate, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such chemicals with appropriate safety measures.

properties

IUPAC Name

benzyl 3-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-13-8-4-5-9-16(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWRUGPUIXQPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-aminoazepane-1-carboxylate

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